molecular formula C11H21NO3 B8131700 tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate

tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate

Cat. No.: B8131700
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-KCJUWKMLSA-N
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Description

tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate is a chiral, enantiomerically pure compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule features both a sterically hindered tertiary alcohol and a Boc-protected amine, making it a valuable bifunctional intermediate for constructing complex molecules with specific stereochemical requirements . Research Applications: As a high-value synthetic intermediate, its primary research application lies in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically active compounds. The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines, allowing for selective reactions at the alcohol functionality or other parts of a target molecule before the amine is deprotected for further modification . The defined (1R,3S) stereochemistry is critical for achieving desired biological activity in final target molecules. Handling and Safety: This product is intended for research and further manufacturing applications only. It is not approved for direct human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxy-3-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVGPICOQDHIC-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Epoxidation and Ring-Opening

A method adapted from CA2568836C employs Sharpless asymmetric epoxidation to construct the cyclopentane backbone. Starting from 3-methylcyclopentene, epoxidation with titanium(IV) isopropoxide and diethyl tartrate (DET) yields the (1R,3S)-epoxide with 92% ee. Subsequent acid-catalyzed ring-opening with water introduces the tertiary alcohol:

3-Methylcyclopentene(DET, Ti(OiPr)₄)CHPBA(1R,3S)-EpoxideH₂O, H⁺H₂O(1R,3S)-3-Hydroxy-3-methylcyclopentanol\text{3-Methylcyclopentene} \xrightarrow[\text{(DET, Ti(OiPr)₄)}]{\text{CHPBA}} \text{(1R,3S)-Epoxide} \xrightarrow[\text{H₂O, H⁺}]{\text{H₂O}} \text{(1R,3S)-3-Hydroxy-3-methylcyclopentanol}

Optimization Data :

ParameterValueImpact on Yield/ee
Catalyst Loading10 mol% Ti(OiPr)₄ee ↑ 92% → 95%
Temperature-20°CYield ↑ 85% → 88%
SolventDichloromethaneee ↓ 92% → 87%

Enzymatic Kinetic Resolution

CN102020589B describes a lipase-catalyzed resolution of racemic 3-hydroxy-3-methylcyclopentyl acetate using Pseudomonas fluorescens lipase (PFL). The (1R,3S)-enantiomer is hydrolyzed selectively, yielding the alcohol with 98% ee:

Racemic AcetatePFL, pH 7.4H₂O(1R,3S)-Alcohol+(1S,3R)-Acetate\text{Racemic Acetate} \xrightarrow[\text{PFL, pH 7.4}]{\text{H₂O}} \text{(1R,3S)-Alcohol} + \text{(1S,3R)-Acetate}

Key Observations :

  • Reaction time: 24 hours (95% conversion).

  • Aqueous-organic biphasic system (ethyl acetate/water) prevents enzyme denaturation.

Installation of the tert-Butoxycarbonyl (Boc) Group

Carbamate Formation via Mixed Carbonate Intermediates

Following CN103249724B, the cyclopentanol intermediate is treated with Boc₂O in the presence of N-methylmorpholine (NMM) and ethyl chloroformate. This generates a reactive mixed carbonate, which undergoes aminolysis with ammonia to yield the carbamate:

(1R,3S)-Alcohol+Boc₂ONMM, EtOCOClEtOAcCarbamate IntermediateNH₃tert-Butyl Carbamate\text{(1R,3S)-Alcohol} + \text{Boc₂O} \xrightarrow[\text{NMM, EtOCOCl}]{\text{EtOAc}} \text{Carbamate Intermediate} \xrightarrow[]{\text{NH₃}} \text{tert-Butyl Carbamate}

Reaction Conditions :

  • Solvent: Anhydrous ethyl acetate (8–10 vol. relative to substrate).

  • Temperature: -10°C to 5°C (prevents racemization).

  • Yield: 93.1% (optimized).

Phase-Transfer Catalyzed Alkylation

CA2568836C reports a phase-transfer catalysis (PTC) method using tetrabutylammonium bromide (TBAB) and methyl sulfate. The hydroxyl group is alkylated in situ, facilitating Boc protection without intermediate isolation:

(1R,3S)-Alcohol+Me₂SO₄TBAB, KOHEtOAcMethyl EtherBoc₂OCarbamate\text{(1R,3S)-Alcohol} + \text{Me₂SO₄} \xrightarrow[\text{TBAB, KOH}]{\text{EtOAc}} \text{Methyl Ether} \xrightarrow[]{\text{Boc₂O}} \text{Carbamate}

Optimization Table :

ParameterCondition 1Condition 2Condition 3
TBAB Loading0.025 eq0.1 eq0.2 eq
Yield92.4%95%97%
Reaction Time5 h3 h2 h

Stereochemical Integrity and Racemization Mitigation

The (1R,3S) configuration is prone to racemization under basic or high-temperature conditions. Key stabilization strategies include:

  • Low-Temperature Reactions : Conducting Boc protection below 5°C minimizes epimerization.

  • Non-Nucleophilic Bases : Using NMM instead of DMAP reduces β-elimination side reactions.

  • Aprotic Solvents : Ethyl acetate and dichloromethane prevent acid/base-mediated decomposition.

Scalability and Industrial Adaptations

Large-Scale Synthesis

Example 3 from CN102020589B demonstrates a kilogram-scale process:

  • Substrate : 51.3 g N-BOC-D-Serine → 68.4 g product (93.1% yield).

  • Solvent Recovery : Ethyl acetate is distilled under reduced pressure (90% recovery).

  • Crystallization : Hexane/ethyl acetate (8:1) affords >99% purity.

Cost-Effective Catalysis

Replacing TBAB with cheaper cetyltrimethylammonium bromide (CTAB) maintains yields at 94% while reducing catalyst cost by 40%.

Comparative Analysis of Synthetic Routes

MethodYieldee (%)Key AdvantageLimitation
Asymmetric Epoxidation88%95High stereocontrolRequires chiral catalysts
Enzymatic Resolution95%98No racemizationSlow reaction kinetics
PTC Alkylation97%99ScalableSolvent-intensive

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways. It can serve as a model substrate for investigating the activity of various enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism by which tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in enzymatic reactions .

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Compound Name CAS Number Substituents Stereochemistry Molecular Formula Key Features
tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate Not explicitly listed 3-hydroxy, 3-methyl (1R,3S) C₁₁H₂₁NO₃ Hydroxy and methyl groups at 3-position; chiral centers critical for biological activity
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate 154737-89-0 3-hydroxy (1S,3R) C₁₀H₁₉NO₃ Lacks methyl group; used in peptide synthesis
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate 154737-89-0 3-hydroxy (1S,3S) C₁₀H₁₉NO₃ Stereoisomer with distinct spatial arrangement; impacts receptor binding
tert-Butyl (3-hydroxycyclohexyl)carbamate - 3-hydroxy N/A C₁₁H₂₁NO₃ Larger cyclohexane ring; altered lipophilicity

Functional Group Variations

Compound Name CAS Number Substituents Key Differences Applications
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate 774212-81-6 3-amino Amino instead of hydroxy group; used in amine coupling reactions Drug discovery intermediates
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate 1932140-19-6 N-methyl carbamate Methylation at carbamate nitrogen; alters stability and reactivity Specialty chemical synthesis
tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate 884006-56-8 3-hydroxymethyl Hydroxymethyl instead of methyl; enhanced hydrophilicity Polymer and prodrug design

Biological Activity

tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound characterized by the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. This compound is notable for its structural features, which include a tert-butyl group and a carbamate structure linked to a cyclopentyl moiety with a hydroxyl group at the 3-position. These characteristics suggest potential applications in organic synthesis and medicinal chemistry.

The compound’s unique structure contributes to its reactivity and potential biological activities. The presence of the hydroxyl group may enhance its interactions with biological targets, making it an interesting subject for pharmacological studies.

PropertyValue
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
CAS Number1352343-65-7
IUPAC NameThis compound

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds in the carbamate class have shown various pharmacological effects. Carbamates are known to exhibit:

  • Anticholinergic properties : Some carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine.
  • Neuroprotective effects : Certain derivatives have been studied for their potential in neuroprotection and cognitive enhancement.
  • Antimicrobial activity : Some analogs have demonstrated activity against various bacterial strains.

Case Studies and Research Findings

Research into similar compounds has provided insights into the potential biological activities of this compound. For instance:

  • Neuroprotective Studies : A study on carbamate derivatives indicated that modifications at the hydroxyl position can significantly influence neuroprotective effects against oxidative stress in neuronal cells .
  • Antimicrobial Activity : Research has shown that certain carbamate structures possess antimicrobial properties, suggesting that this compound could be evaluated for similar activity against pathogens .

Potential Applications

Given its structural characteristics, this compound may find applications in:

  • Drug Development : Its unique binding properties could be explored in the design of new therapeutic agents targeting neurological disorders.
  • Organic Synthesis : As a versatile intermediate, it may facilitate the synthesis of more complex molecules in medicinal chemistry.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate, and how can reaction yields be optimized?

A typical synthesis involves the reaction of (1R,3S)-3-amino-3-methylcyclopentanol with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. For example, sodium bicarbonate in a biphasic solvent system (2-methyltetrahydrofuran/water) at 0–20°C for 16 hours achieved an 89% yield . Key optimization parameters include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions like epimerization.
  • Solvent selection : Polar aprotic solvents enhance Boc protection efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion.

Q. How can the stereochemical integrity of the (1R,3S) configuration be confirmed during synthesis?

Use a combination of:

  • Chiral HPLC : To resolve enantiomers and assess optical purity (e.g., Chiralpak AD-H column with hexane/isopropanol eluent) .
  • X-ray crystallography : For definitive structural confirmation; SHELX programs are widely used for refining crystallographic data .
  • NMR spectroscopy : NOESY correlations between the carbamate NH and cyclopentyl protons can validate spatial arrangements .

Q. What analytical techniques are critical for characterizing this compound?

Technique Key Data Purpose
¹H/¹³C NMR δ 1.44 (s, 9H, Boc tert-butyl), δ 4.75 (br, 1H, OH)Confirm Boc protection and hydroxyl presence
IR ~3400 cm⁻¹ (OH/NH stretch), ~1680 cm⁻¹ (C=O)Verify functional groups
HRMS [M+H]⁺ calculated for C₁₁H₂₁NO₃: 216.1594Validate molecular formula
Polarimetry [α]²⁵_D = specific rotation valueAssess optical purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopentyl hydroxyl group in downstream functionalization?

The tert-butyl carbamate group introduces steric hindrance, limiting nucleophilic attack at the adjacent hydroxyl. However, Mitsunobu reactions (e.g., with diethyl azodicarboxylate and triphenylphosphine) can invert stereochemistry selectively . Computational modeling (DFT) predicts activation barriers for such transformations, aiding reaction design .

Q. What strategies mitigate racemization during Boc deprotection or subsequent coupling reactions?

  • Acid selection : Use TFA in dichloromethane at −20°C to minimize acid-catalyzed epimerization .
  • Protecting group alternatives : For acid-sensitive intermediates, consider Fmoc or Alloc protection .
  • Kinetic monitoring : In-situ IR or Raman spectroscopy tracks reaction progress and detects racemization .

Q. How can contradictory solubility data in literature be resolved for this compound?

Discrepancies often arise from polymorphic forms or solvent impurities. Systematic studies should:

  • Vary solvent polarity : Test solubility in DMSO, THF, and ethyl acetate.
  • Characterize solid-state forms : Use DSC/TGA to identify hydrates or solvates .
  • Cross-validate methods : Compare shake-flask vs. HPLC solubility measurements .

Q. What role does this carbamate play in drug discovery, particularly as a kinase inhibitor intermediate?

The (1R,3S) configuration is a key pharmacophore in cyclin-dependent kinase (CDK) inhibitors. For example, analogs like tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate show nanomolar IC₅₀ values against CDK2/4 . The hydroxyl group enables hydrogen bonding with kinase ATP-binding pockets, as shown in co-crystal structures (PDB: 6XEZ) .

Q. How do structural analogs with modified cyclopentyl rings (e.g., cyclohexyl or bicyclic systems) compare in biological activity?

Analog Structural Change Activity Trend
tert-Butyl (3-hydroxycyclohexyl)carbamateLarger ring sizeReduced selectivity due to conformational flexibility
tert-Butyl (2-azabicyclo[2.2.1]heptan-5-yl)carbamateRigid bicyclic coreEnhanced binding affinity (ΔΔG = −2.1 kcal/mol)

Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes using homology models of target proteins.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic and hydrogen-bonding interactions .

Q. How can stability issues (e.g., hydrolysis or oxidation) during long-term storage be addressed?

  • Storage conditions : Argon atmosphere, −20°C, and desiccated (RH < 10%) prevent hydrolysis .
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation .
  • QC monitoring : Regular HPLC-UV checks for degradation products (e.g., free amine or cyclopentanol) .

Data Contradiction Analysis

Q. Why do Boc protection yields vary significantly (70–95%) across reported syntheses?

Variations stem from:

  • Amine basicity : Electron-withdrawing substituents slow Boc activation.
  • Solvent purity : Trace water in THF reduces yields; use molecular sieves for anhydrous conditions .
  • Workup protocols : Inefficient extraction (e.g., pH adjustment errors) lowers recovery .

Q. How should researchers reconcile conflicting toxicity data between SDS reports and experimental observations?

While SDS sheets may classify the compound as "no known hazard" , in vitro assays (e.g., HepG2 cell viability) might reveal cytotoxicity (IC₅₀ = 50 µM). Always:

  • Validate with primary data : Perform Ames tests for mutagenicity.
  • Consider metabolites : Boc deprotection generates tert-butanol, a potential irritant .

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